Ethyl 2,3-dihydro-1-benzofuran-5-ylacetate
Overview
Description
Ethyl 2,3-dihydro-1-benzofuran-5-ylacetate is an organic compound with the molecular formula C12H14O3 and a molecular weight of 206.24 g/mol . It belongs to the class of esters and is characterized by the presence of a benzofuran ring, which is a fused ring system consisting of a benzene ring and a furan ring . This compound is primarily used for research purposes in various scientific fields .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2,3-dihydro-1-benzofuran-5-ylacetate typically involves the esterification of 2,3-dihydro-1-benzofuran-5-ylacetic acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid . The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to maximize yield and purity. The product is then purified through distillation or recrystallization techniques .
Chemical Reactions Analysis
Types of Reactions
Ethyl 2,3-dihydro-1-benzofuran-5-ylacetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The benzofuran ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Electrophilic reagents like bromine (Br2) or nitric acid (HNO3) can be used under controlled conditions.
Major Products Formed
Oxidation: Formation of 2,3-dihydro-1-benzofuran-5-ylacetic acid.
Reduction: Formation of 2,3-dihydro-1-benzofuran-5-ylmethanol.
Substitution: Formation of various substituted benzofuran derivatives.
Scientific Research Applications
Ethyl 2,3-dihydro-1-benzofuran-5-ylacetate has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of fine chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of Ethyl 2,3-dihydro-1-benzofuran-5-ylacetate involves its interaction with specific molecular targets and pathways. The benzofuran ring structure allows it to interact with various enzymes and receptors, potentially modulating their activity. This interaction can lead to various biological effects, such as inhibition of microbial growth or reduction of oxidative stress .
Comparison with Similar Compounds
Ethyl 2,3-dihydro-1-benzofuran-5-ylacetate can be compared with other benzofuran derivatives:
2,3-Dihydro-1-benzofuran-5-ylacetic acid: Similar structure but lacks the ester group.
2,3-Dihydro-1-benzofuran-5-ylmethanol: Similar structure but contains an alcohol group instead of an ester.
5-Nitro-2,3-dihydro-1-benzofuran: Contains a nitro group, which significantly alters its chemical properties and biological activities.
This compound is unique due to its ester functional group, which imparts distinct chemical reactivity and potential biological activities .
Biological Activity
Ethyl 2,3-dihydro-1-benzofuran-5-ylacetate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its potential applications, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
This compound features a benzofuran core structure with an ester functional group. This unique configuration contributes to its biological activity and reactivity in various chemical reactions, including oxidation, reduction, and substitution reactions.
Antimicrobial Properties
Research indicates that this compound exhibits antimicrobial properties . Studies have shown its effectiveness against various bacterial strains, suggesting potential applications in developing new antimicrobial agents.
Antioxidant Activity
The compound has also been evaluated for its antioxidant properties . It can scavenge free radicals and reduce oxidative stress, which is crucial in preventing cellular damage associated with various diseases.
Anticancer Potential
In vitro studies have demonstrated that this compound possesses cytotoxic effects against several human cancer cell lines, including MCF-7 (breast cancer), LNCaP (prostate cancer), and Lu1 (lung cancer) cells. The compound's mechanism appears to involve the induction of apoptosis in cancer cells .
The biological effects of this compound are attributed to its interaction with specific molecular targets:
- Enzyme Inhibition : The benzofuran ring can interact with enzymes involved in metabolic pathways, potentially inhibiting their activity and leading to reduced cell proliferation in cancer cells .
- Receptor Modulation : The compound may modulate the activity of various receptors, influencing cellular signaling pathways that regulate growth and survival .
Comparative Analysis with Similar Compounds
To better understand the unique properties of this compound, it is useful to compare it with structurally similar compounds:
Compound | Structure | Biological Activity |
---|---|---|
This compound | Structure | Antimicrobial, antioxidant, anticancer |
2,3-Dihydro-1-benzofuran-5-ylacetic acid | Structure | Similar activities but lacks ester group |
5-Nitro-2,3-dihydro-1-benzofuran | Structure | Altered chemical properties; potential for different biological activities |
Study on Cytotoxicity
A notable study investigated the cytotoxicity of this compound against various human cancer cell lines. Results indicated significant inhibition of cell viability in MCF-7 cells at concentrations as low as 10 µM. The study concluded that the compound could be a promising candidate for further development as an anticancer agent .
Antimicrobial Efficacy Assessment
Another research effort focused on the antimicrobial efficacy of the compound against clinical isolates of bacteria. The results demonstrated that this compound exhibited minimum inhibitory concentrations (MICs) comparable to those of established antibiotics, highlighting its potential as a novel antimicrobial agent .
Properties
IUPAC Name |
ethyl 2-(2,3-dihydro-1-benzofuran-5-yl)acetate | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14O3/c1-2-14-12(13)8-9-3-4-11-10(7-9)5-6-15-11/h3-4,7H,2,5-6,8H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZIZHKQFWJMCSDD-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC1=CC2=C(C=C1)OCC2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.24 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.